molecular formula C20H20ClN3O3S B11445248 Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11445248
M. Wt: 417.9 g/mol
InChI Key: LPDPASHDSPLHRX-UHFFFAOYSA-N
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Description

ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a prop-2-en-1-ylsulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps introduce the prop-2-en-1-ylsulfanyl group and other substituents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(4-BROMOPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE
  • ETHYL 5-(4-FLUOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain biological targets compared to its bromophenyl or fluorophenyl analogs .

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H20ClN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25)

InChI Key

LPDPASHDSPLHRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC=C)C

Origin of Product

United States

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